molecular formula C17H14ClN3 B257746 (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile

Cat. No. B257746
M. Wt: 295.8 g/mol
InChI Key: NYKLPCLKDJXQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as CPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPA is a heterocyclic compound that belongs to the pyrazole family, which has been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant antioxidant activity in various in vitro and in vivo models. This compound has also been shown to exhibit anti-inflammatory and neuroprotective effects, which makes it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on (4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One potential direction is to explore its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Another potential direction is to investigate its potential as a material for the development of antioxidant coatings and films. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be synthesized through a multistep process that involves the condensation of 4-chlorobenzaldehyde and phenylhydrazine to form 4-chloro-phenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate to form the corresponding pyrazole derivative. The final step involves the conversion of the ethyl ester to the nitrile using a suitable reagent.

Scientific Research Applications

(4-chlorophenyl)(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound has been shown to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile

InChI

InChI=1S/C17H14ClN3/c18-15-8-6-14(7-9-15)17(12-19)21-11-10-16(20-21)13-4-2-1-3-5-13/h1-9,17H,10-11H2

InChI Key

NYKLPCLKDJXQII-UHFFFAOYSA-N

SMILES

C1CN(N=C1C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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